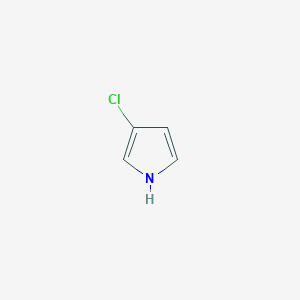

3-Chloro-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN/c5-4-1-2-6-3-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUOHRSINXUJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511395 | |

| Record name | 3-Chloro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69624-11-9 | |

| Record name | 3-Chloro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-1H-pyrrole, a halogenated heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, synthesis methodologies, reactivity, and key applications, with a focus on its role as a versatile building block for the development of novel therapeutic agents. Experimental protocols, spectroscopic data, and safety information are also presented to facilitate its use in a research and development setting.

Introduction

3-Chloro-1H-pyrrole (CAS No. 69624-11-9) is a substituted pyrrole that has garnered attention as a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] The presence of a chlorine atom at the 3-position of the pyrrole ring introduces unique reactivity, influencing the regioselectivity of subsequent chemical transformations and serving as a handle for further functionalization.[1] This makes it a key precursor for the synthesis of substituted pyrroles with diverse biological activities, including potential applications in drug discovery and materials science.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Chloro-1H-pyrrole is provided in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 69624-11-9 | [1] |

| Molecular Formula | C₄H₄ClN | [1] |

| Molecular Weight | 101.53 g/mol | [1] |

| Boiling Point | 181.225 °C at 760 mmHg | |

| Density | 1.274 g/cm³ | |

| Flash Point | 79.106 °C | |

| pKa of N-H | ~17.5 | [1] |

| XLogP3 | 1.3 | [1] |

Synthesis and Experimental Protocols

The synthesis of 3-Chloro-1H-pyrrole presents a regiochemical challenge, as direct electrophilic chlorination of pyrrole preferentially occurs at the 2- and 5-positions. However, specific synthetic strategies have been developed to achieve the desired 3-chloro substitution.

General Synthetic Approach from Dichlorinated Precursors

One common strategy involves the use of more highly functionalized pyrrole precursors. For instance, derivatives of 3-Chloro-1H-pyrrole can be synthesized from 3,4-dichloro-1H-pyrrole-2,5-diones.[1]

Experimental Protocol: Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-dione Derivatives

This protocol describes a general method for the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which are structurally related to 3-Chloro-1H-pyrrole and highlight a key synthetic manipulation.

-

Reactants: 3,4-dichloro-1H-pyrrole-2,5-dione, primary amine, ethanol.

-

Procedure:

-

Dissolve the 3,4-dichloro-1H-pyrrole-2,5-dione in ethanol.

-

Add the desired primary amine to the solution.

-

Heat the reaction mixture to a temperature between 50-80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product, typically by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.[1]

-

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-1H-pyrrole, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its fundamental characteristics, outlines general experimental protocols for its synthesis and property determination, and presents key information in a structured format for ease of reference and comparison.

Core Physicochemical Properties

3-Chloro-1H-pyrrole is a substituted pyrrole ring system where a chlorine atom is present at the 3-position. This substitution significantly influences the electron distribution within the aromatic ring, thereby affecting its reactivity and physical properties compared to the parent pyrrole molecule.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN | [1] |

| Molecular Weight | 101.533 g/mol | [1] |

| Boiling Point | 181.225 °C (at 760 mmHg) | [1] |

| Density | 1.274 g/cm³ | [1] |

| pKa (of N-H proton) | ~17.5 | [2] |

| Melting Point | Not available | |

| Solubility | Good solubility in polar organic solvents (e.g., dichloromethane, DMF); Poor solubility in non-polar solvents (e.g., n-hexane).[3] Quantitative data not available. | |

| XLogP3 | 1.668 | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of 3-Chloro-1H-pyrrole and the determination of its specific physicochemical properties are not extensively documented in readily accessible literature. However, this section provides generalized and standard methodologies that are applicable.

Synthesis of 3-Chloro-1H-pyrrole

The synthesis of 3-Chloro-1H-pyrrole is typically achieved through the direct chlorination of pyrrole. The regioselectivity of this reaction is a critical aspect, as pyrrole can be halogenated at different positions. To favor the formation of the 3-chloro isomer, specific reaction conditions are necessary.

General Protocol for Direct Chlorination of Pyrrole:

-

Reaction Setup: A solution of pyrrole in an inert solvent, such as diethyl ether or tetrahydrofuran, is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Temperature Control: The reaction mixture is cooled to a low temperature, often between -78 °C and 0 °C, using a cooling bath (e.g., dry ice/acetone or ice bath). This is crucial to control the reactivity of the chlorinating agent and minimize the formation of polychlorinated byproducts.[2]

-

Addition of Chlorinating Agent: A solution of a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in the same inert solvent is added dropwise to the cooled pyrrole solution with vigorous stirring. The slow addition helps to maintain the low temperature and control the reaction rate.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the reaction mixture is typically quenched by the addition of a weak base solution (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to yield pure 3-Chloro-1H-pyrrole.

Determination of Physicochemical Properties

Standard laboratory procedures are employed to determine the physicochemical properties of 3-Chloro-1H-pyrrole.

-

Melting Point: The melting point of a solid sample can be determined using a melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

-

Boiling Point: The boiling point is determined by distillation of the liquid sample at a specific pressure. For substances that may decompose at their atmospheric boiling point, vacuum distillation is employed.

-

Density: The density of the liquid can be measured using a pycnometer or a digital density meter at a specific temperature.

-

Solubility: The solubility in various solvents can be determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature and observing the point at which no more solute dissolves. Quantitative solubility can be determined by analyzing the concentration of the saturated solution.

-

pKa: The acidity of the N-H proton can be determined by potentiometric titration or by using spectrophotometric methods in a suitable solvent system.

Spectroscopic Data

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 3-Chloro-1H-pyrrole is expected to show three signals in the aromatic region corresponding to the three protons on the pyrrole ring, in addition to a broad signal for the N-H proton. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effect of the chlorine atom.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is expected to show four signals corresponding to the four carbon atoms of the pyrrole ring. The carbon atom attached to the chlorine (C-3) would be expected to have a chemical shift significantly different from the other carbons.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration (typically in the range of 3200-3500 cm⁻¹), C-H stretching vibrations of the aromatic ring (around 3100 cm⁻¹), C=C stretching vibrations of the ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-Chloro-1H-pyrrole (101.53 g/mol ). A characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) would be expected.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3-Chloro-1H-pyrrole via the direct chlorination of pyrrole.

Caption: Generalized workflow for the synthesis of 3-Chloro-1H-pyrrole.

Logical Relationship of Physicochemical Properties

The following diagram illustrates the logical relationship between the molecular structure of 3-Chloro-1H-pyrrole and its key physicochemical properties.

Caption: Relationship between molecular structure and physicochemical properties.

References

3-Chloro-1H-pyrrole molecular structure and electronics

An In-depth Technical Guide on the Molecular Structure and Electronics of 3-Chloro-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Chloro-1H-pyrrole, a significant heterocyclic compound utilized as a versatile precursor in organic synthesis and drug development.[1] The document details its molecular structure, electronic properties, and spectroscopic signature. Key data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide outlines generalized experimental protocols for its synthesis and characterization and employs graphical representations to illustrate logical relationships and workflows, serving as a critical resource for professionals in chemical and pharmaceutical research.

Introduction

3-Chloro-1H-pyrrole (CAS No. 69624-11-9) is a halogenated derivative of pyrrole, a five-membered aromatic heterocycle.[2] The introduction of a chlorine atom at the C3 position significantly modulates the electronic landscape and reactivity of the pyrrole ring, making it a valuable building block for synthesizing a wide array of substituted pyrroles.[1] While pyrrole itself is highly reactive towards electrophiles, the presence of the electron-withdrawing chlorine atom influences the regioselectivity of subsequent reactions.[1] Understanding the interplay between its structure and electronic characteristics is paramount for its effective application in medicinal chemistry and materials science. This document serves to consolidate the known structural, electronic, and spectroscopic data for 3-Chloro-1H-pyrrole.

Molecular Structure

The foundational aspect of 3-Chloro-1H-pyrrole's chemistry lies in its molecular architecture. It consists of a planar, five-membered ring containing four carbon atoms and one nitrogen atom, with a chlorine atom attached to the C3 position.

Chemical and Physical Properties

The key identifiers and computed physical properties of 3-Chloro-1H-pyrrole are summarized in Table 1. This data is essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 69624-11-9 | [2] |

| Molecular Formula | C₄H₄ClN | [2] |

| Molecular Weight | 101.53 g/mol | [2] |

| InChIKey | UUUOHRSINXUJKX-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CNC=C1Cl | [2] |

| Density | 1.274 g/cm³ | [3] |

| Boiling Point | 181.2 °C at 760 mmHg | [3] |

| Flash Point | 79.1 °C | [3] |

| XLogP3 | 1.3 - 1.67 | [2][3] |

| PSA (Polar Surface Area) | 15.8 Ų | [2][3] |

Electronic Properties

The electronic nature of 3-Chloro-1H-pyrrole is a product of the aromatic pyrrole ring and the inductive and resonance effects of the chlorine substituent. These properties are frequently investigated using computational methods like Density Functional Theory (DFT).[1]

Influence of the Chlorine Substituent

The chlorine atom is an electron-withdrawing group, which influences the electron density distribution within the pyrrole ring.[1] This deactivating effect modulates the high reactivity typical of unsubstituted pyrrole towards electrophilic substitution. While the lone pair of electrons on the nitrogen atom makes the ring electron-rich, the chlorine atom at C3 alters the preferred sites of reaction.[1]

Electron Density Distribution

In unsubstituted pyrrole, resonance structures indicate that electron density is highest at the C2 and C5 positions.[4][5] However, the inductive effect of the electronegative nitrogen atom draws electron density from the C2 and C5 positions through the sigma bonds.[6] This is supported by the dipole moment of pyrrole, where the positive end is on the side of the heteroatom.[6] The addition of a chlorine atom at the C3 position further withdraws electron density, impacting the overall distribution and the sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMO)

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8][9]

-

HOMO : The energy and location of the HOMO determine the molecule's ability to act as a nucleophile or donate electrons. For pyrrole, the HOMO is located over the C=C bonds.[7]

-

LUMO : The energy and location of the LUMO determine the molecule's ability to act as an electrophile or accept electrons.[10]

The presence of the chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrrole, affecting its reactivity profile.

Caption: Logical flow from molecular structure to electronic properties and observable characteristics.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and structural elucidation of 3-Chloro-1H-pyrrole. While a complete experimental dataset is not publicly available, expected spectral characteristics can be inferred from data on pyrrole and related substituted compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For unsubstituted pyrrole in CDCl₃, typical ¹H NMR signals appear at δ 6.2 (H3, H4) and δ 6.7 (H2, H5), with a broad NH signal around δ 8.0.[11]

-

¹H NMR : For 3-Chloro-1H-pyrrole, the chlorine atom's electron-withdrawing nature would likely cause downfield shifts for adjacent protons (H2 and H4) relative to unsubstituted pyrrole. The H5 proton would be less affected.

-

¹³C NMR : Similarly, the C3 carbon directly attached to the chlorine would show a significant shift, and the electronic perturbation would influence the shifts of other carbons in the ring.

| Predicted ¹H NMR Data for 3-Chloro-1H-pyrrole | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| NH | ~8.0 - 12.0 |

| H2 | ~6.8 - 7.0 |

| H4 | ~6.3 - 6.5 |

| H5 | ~6.7 - 6.9 |

| Predicted ¹³C NMR Data for 3-Chloro-1H-pyrrole | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~120 |

| C3 | ~115 |

| C4 | ~110 |

| C5 | ~118 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies characteristic functional groups based on their vibrational frequencies. Key expected absorption bands for 3-Chloro-1H-pyrrole are listed in Table 4.

| Key IR Absorption Bands for 3-Chloro-1H-pyrrole | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H (Aromatic) Stretch | 3000 - 3100 |

| C=C Stretch (in-ring) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. For 3-Chloro-1H-pyrrole, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| Mass Spectrometry Data for 3-Chloro-1H-pyrrole | |

| Ion | Expected m/z |

| [M]⁺ | 101 / 103 |

| [M-H]⁺ | 100 / 102 |

| [M-Cl]⁺ | 66 |

| [C₃H₃N]⁺ | 53 |

Experimental Protocols

This section provides generalized methodologies for the synthesis and analysis of 3-Chloro-1H-pyrrole, intended as a starting point for laboratory work.

General Synthetic Protocol (Van Leusen Pyrrole Synthesis Adaptation)

The regioselective synthesis of 3-substituted pyrroles can be challenging.[1] The Van Leusen reaction, which typically produces 3,4-disubstituted pyrroles, can be adapted as a conceptual basis for forming the pyrrole ring.[12] A more direct, though challenging, method involves the regioselective chlorination of a pre-formed pyrrole ring, often requiring protecting groups to direct the substitution.

Protocol: Synthesis of a Substituted Pyrrole

-

Reaction Setup : To a solution of a suitable starting material (e.g., an α,β-unsaturated ketone or an appropriate 1,4-dicarbonyl compound) in an anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere (N₂ or Ar), add the amine source at a controlled temperature (e.g., 0 °C).[13]

-

Reagent Addition : Slowly add the chlorinating agent (e.g., N-Chlorosuccinimide) or other required reagents portion-wise, maintaining the temperature.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[14]

-

Workup : Quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]

General Spectroscopic Analysis Workflow

Caption: General experimental workflow for the purification and characterization of 3-Chloro-1H-pyrrole.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[15]

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum. Ensure proper shimming to obtain sharp peaks.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended) : Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Data Processing : Process the acquired spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign peaks based on chemical shifts, coupling constants, and 2D correlations.

Conclusion

3-Chloro-1H-pyrrole is a molecule of significant interest due to the unique electronic properties imparted by the chlorine substituent on the aromatic pyrrole core. Its structure directly dictates an electronic distribution and reactivity profile that is distinct from unsubstituted pyrrole, making it a strategic precursor in synthetic chemistry. The data and protocols compiled in this guide provide a foundational resource for researchers, enabling a deeper understanding and more effective utilization of this compound in the development of novel pharmaceuticals and advanced materials.

References

- 1. 3-Chloro-1H-pyrrole | 69624-11-9 | Benchchem [benchchem.com]

- 2. 3-Chloro-1H-pyrrole | C4H4ClN | CID 12847744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. In Pyrrole the electron density is maximum on:\n \n \n \n \n A. \\[2{\\text{ }}and{\\text{ }}4\\] B. \\[2{\\text{ }}and{\\text{ }}5\\] C. \\[2{\\text{ }}and{\\text{ }}3\\] D. \\[3{\\text{ }}and{\\text{ }}4\\] [vedantu.com]

- 5. In pyrrole, the electron density is maximum on: 2 and 3 3 and 4 | Filo [askfilo.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 3.4: Frontier Molecular Orbital Theory | ChIRP [chirp1.chem.ubc.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrole synthesis [organic-chemistry.org]

- 14. rsc.org [rsc.org]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to 3-Chloro-1H-pyrrole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1H-pyrrole, a halogenated derivative of the fundamental aromatic heterocycle pyrrole, serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic properties and reactivity profile, influenced by the presence of the chlorine substituent, make it a valuable precursor for the construction of a diverse array of more complex molecular architectures. This technical guide provides a comprehensive overview of 3-Chloro-1H-pyrrole, detailing its chemical and physical properties, experimental protocols for the synthesis of its derivatives, and its burgeoning role in the development of novel therapeutic agents. Particular emphasis is placed on its utility as an intermediate in the synthesis of biologically active compounds, including potential kinase inhibitors and antimycobacterial agents.

Introduction

The pyrrole scaffold is a ubiquitous motif in a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The introduction of a chlorine atom at the 3-position of the pyrrole ring significantly modulates its chemical reactivity and provides a handle for further functionalization through various cross-coupling and substitution reactions. This strategic placement of a halogen atom makes 3-Chloro-1H-pyrrole an attractive starting material for the synthesis of targeted libraries of compounds in drug discovery programs. This guide aims to consolidate the available technical information on 3-Chloro-1H-pyrrole to facilitate its application in research and development.

Properties of 3-Chloro-1H-pyrrole

A summary of the key physical and chemical properties of 3-Chloro-1H-pyrrole is presented below. The data is compiled from computed values available in public chemical databases.

| Property | Value | Source |

| IUPAC Name | 3-chloro-1H-pyrrole | - |

| CAS Number | 69624-11-9 | - |

| Molecular Formula | C₄H₄ClN | - |

| Molecular Weight | 101.53 g/mol | PubChem |

| Monoisotopic Mass | 101.0032268 Da | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 101.0032268 g/mol | PubChem |

| Topological Polar Surface Area | 15.8 Ų | PubChem |

| Heavy Atom Count | 6 | PubChem |

Synthesis and Reactivity

While a direct, high-yield synthesis of 3-Chloro-1H-pyrrole can be challenging due to the propensity of the pyrrole ring to undergo polysubstitution and polymerization under harsh reaction conditions, several strategies have been developed for the synthesis of its derivatives. These methods often involve the construction of the pyrrole ring from acyclic precursors already bearing the desired chloro-substituent or the selective chlorination of a pre-formed, suitably protected pyrrole derivative.

General Synthetic Approaches to Chloro-Pyrrole Derivatives

The synthesis of chloro-substituted pyrroles often utilizes established pyrrole synthetic methodologies, such as the Paal-Knorr synthesis, with chlorinated starting materials.

This protocol illustrates a multi-step synthesis that could be adapted for the generation of various substituted pyrroles.

Step 1: Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

-

A mixture of ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (1.0 eq) and paraformaldehyde (1.2 eq) in dioxane is stirred at room temperature.

-

A solution of dimethylamine (1.2 eq) in dioxane is added dropwise, and the reaction mixture is heated to reflux for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the intermediate.

Step 2: Synthesis of the final compound

-

To a solution of the intermediate from Step 1 (1.0 eq) in anhydrous acetonitrile, the appropriate amine (e.g., 2-fluorophenethylamine) (1.2 eq) is added.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is evaporated, and the residue is purified by column chromatography.

-

The purified product is dissolved in anhydrous ether, and a solution of HCl in ether is added to precipitate the hydrochloride salt.

-

The solid is filtered, washed with ether, and dried under vacuum.

Reactivity of 3-Chloro-1H-pyrrole

The chlorine atom at the C-3 position deactivates the pyrrole ring towards electrophilic substitution compared to the parent pyrrole. However, the ring remains relatively electron-rich and will undergo electrophilic attack preferentially at the C-2 and C-5 positions. The C-Cl bond can also participate in nucleophilic substitution and cross-coupling reactions, providing a versatile handle for introducing further molecular diversity.

Applications in Drug Development

The pyrrole moiety is a key structural component in numerous approved drugs. The ability to introduce a chlorine atom at a specific position, as in 3-Chloro-1H-pyrrole, allows for the fine-tuning of the electronic and steric properties of the molecule, which can lead to improved pharmacological activity and pharmacokinetic profiles.

Pyrrole Derivatives as Antimycobacterial Agents

Recent research has identified pyrrole derivatives as potential inhibitors of the caseinolytic protease (ClpP1P2) in Mycobacterium tuberculosis, an essential enzyme for the bacterium's survival.[1] 3-Chloro-1H-pyrrole can serve as a starting point for the synthesis of more complex pyrrole-containing molecules designed to target this enzyme.

The general workflow for the discovery of such inhibitors is outlined below:

Caption: A generalized workflow for the discovery of pyrrole-based antimycobacterial agents.

Pyrrole Derivatives as Kinase Inhibitors in Cancer Therapy

Functionalized pyrrole scaffolds are prominent chemotypes for the design of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, features a pyrrole core. The development of such inhibitors often involves the synthesis of a library of substituted pyrroles to explore the structure-activity relationship (SAR).

A simplified representation of a generic tyrosine kinase signaling pathway that can be targeted by pyrrole-based inhibitors is shown below:

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the point of intervention for a pyrrole-based inhibitor.

Conclusion

3-Chloro-1H-pyrrole is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. Its unique reactivity allows for the strategic synthesis of a wide range of substituted pyrrole derivatives. As demonstrated, these derivatives have shown promise as antimycobacterial agents and as scaffolds for the development of kinase inhibitors for cancer therapy. Further exploration of the chemistry of 3-Chloro-1H-pyrrole and its application in the synthesis of novel bioactive molecules is a promising avenue for future research. This guide provides a foundational resource for scientists and researchers looking to leverage the potential of this important heterocyclic building block.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3-Chloro-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of 3-Chloro-1H-pyrrole, a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. This document details key synthetic methodologies, experimental protocols, and the role of this compound in the development of therapeutic agents.

Introduction and Discovery

The precise first synthesis of 3-Chloro-1H-pyrrole is not prominently documented in readily available literature, suggesting its emergence as a research chemical was likely driven by the broader interest in halogenated pyrroles for their unique chemical reactivity and biological potential. A significant advancement in the synthesis of monochlorinated pyrroles came from the work of De Rosa and colleagues, who investigated the chlorination of pyrrole and the subsequent rearrangement of the N-chloropyrrole intermediate. This work provided a foundational method for accessing C-chlorinated pyrroles, including the 3-chloro isomer.

The discovery and development of the potent antifungal agent Pyrrolnitrin, which features a 3-chloro-4-phenylpyrrole core, further spurred interest in the synthesis of 3-chloropyrrole derivatives as key precursors.[1][2][3] This natural product's biological activity highlighted the importance of the chlorinated pyrrole motif in modulating bioactivity.

Synthesis of 3-Chloro-1H-pyrrole

The primary and most direct method for the synthesis of 3-Chloro-1H-pyrrole involves the electrophilic chlorination of pyrrole. This process is characterized by the initial formation of an unstable N-chloropyrrole intermediate, which then undergoes rearrangement to yield a mixture of 2- and 3-chloropyrroles.[4]

A generalized workflow for this synthesis is depicted below:

Key Synthetic Methodologies

Two main approaches for the synthesis of 3-Chloro-1H-pyrrole from pyrrole are prevalent:

-

Chlorination with Sodium Hypochlorite (NaOCl): This method, investigated by De Rosa, involves the reaction of pyrrole with aqueous sodium hypochlorite in a biphasic system with an inert organic solvent like carbon tetrachloride.[4] This leads to the formation of N-chloropyrrole in yields of 65-72%.[4] The subsequent rearrangement can be induced thermally or through acid catalysis to yield a mixture of 2- and 3-chloropyrroles.[4]

-

Chlorination with Sulfuryl Chloride (SO₂Cl₂): The use of sulfuryl chloride in an inert solvent such as ether at low temperatures also provides a route to chlorinated pyrroles. Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the desired monochlorinated product and minimize the formation of polychlorinated byproducts.

Experimental Protocols

Synthesis of 3-Chloro-1H-pyrrole via N-Chloropyrrole Rearrangement (Adapted from De Rosa[4])

Materials:

-

Pyrrole

-

Sodium hypochlorite (aqueous solution)

-

Carbon tetrachloride (or other suitable inert solvent)

-

Methanol

-

Hydrochloric acid (for acid-catalyzed rearrangement)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Formation of N-Chloropyrrole: A solution of pyrrole in carbon tetrachloride is vigorously stirred with an aqueous solution of sodium hypochlorite at low temperature (0-5 °C). The reaction progress is monitored by TLC. Upon completion, the organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The solvent is carefully removed under reduced pressure at low temperature to yield crude N-chloropyrrole.

-

Rearrangement to 3-Chloropyrrole:

-

Thermal Rearrangement: The crude N-chloropyrrole is dissolved in methanol and heated under reflux. This process primarily yields 2-chloropyrrole.

-

Acid-Catalyzed Rearrangement: The crude N-chloropyrrole is dissolved in methanol, and a catalytic amount of hydrochloric acid is added. The reaction is stirred at room temperature. This method produces a mixture of 2-chloropyrrole, 3-chloropyrrole, and 2,5-dichloropyrrole.[4]

-

-

Workup and Purification: The reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomeric chloropyrroles and any dichlorinated byproducts.

Quantitative Data Summary

| Parameter | Value/Range | Citation |

| N-Chloropyrrole Yield | 65-72% | [4] |

| 3-Chloropyrrole Yield | Variable, dependent on rearrangement conditions and separation efficiency. | |

| Molecular Formula | C₄H₄ClN | [3] |

| Molecular Weight | 101.53 g/mol | [3] |

Spectroscopic Data of 3-Chloro-1H-pyrrole

The structural confirmation of 3-Chloro-1H-pyrrole is achieved through various spectroscopic techniques.

Spectroscopic Data Table

| Technique | Data |

| ¹H NMR (CDCl₃) | δ ~6.7 (t, 1H), ~6.2 (t, 1H), ~8.1 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ ~118, ~109, ~106, ~105 |

| Mass Spectrum (EI) | m/z 101 (M⁺), 103 (M⁺+2) in ~3:1 ratio |

| Infrared (IR) | ν ~3400 cm⁻¹ (N-H stretch), ~1500-1400 cm⁻¹ (C=C stretch), ~800-700 cm⁻¹ (C-Cl stretch) |

Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and concentration. The provided data represents typical approximate values.

Applications in Drug Development

3-Chloro-1H-pyrrole is a valuable precursor for the synthesis of more complex molecules with a wide range of biological activities. Its utility stems from the presence of the chloro substituent, which can be displaced or can influence the regioselectivity of further functionalization of the pyrrole ring.

Role as a Key Building Block

The most prominent application of 3-chloro-1H-pyrrole and its derivatives is in the synthesis of phenylpyrrole antifungal agents, such as Pyrrolnitrin.[1][2][3] The synthesis of these complex natural products often involves the coupling of a 3-chloropyrrole moiety with a substituted phenyl ring.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloro-1H-pyrrole | C4H4ClN | CID 12847744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

Theoretical Insights into the Reactivity of 3-Chloro-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of 3-Chloro-1H-pyrrole. Leveraging computational chemistry, this document explores the electronic structure, reactivity indices, and predicted reaction pathways of this important heterocyclic compound, offering valuable insights for its application in synthetic chemistry and drug design.

Introduction to the Reactivity of 3-Chloro-1H-pyrrole

Pyrrole is an electron-rich aromatic heterocycle known for its high reactivity towards electrophilic substitution, significantly greater than that of benzene.[1] The introduction of a chlorine atom at the C-3 position of the pyrrole ring introduces a fascinating interplay of electronic effects that modulate its reactivity. The chlorine atom, being electronegative, can withdraw electron density from the ring, yet it can also act as a leaving group in nucleophilic substitution reactions.[1] Understanding the nuanced reactivity of 3-Chloro-1H-pyrrole is crucial for its effective utilization as a versatile precursor in the synthesis of a wide array of substituted pyrroles, including those with potential therapeutic applications such as multi-kinase inhibitors.[1]

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the chemical behavior of molecules like 3-Chloro-1H-pyrrole.[1] These methods provide quantitative data on various reactivity descriptors, offering a predictive framework for reaction outcomes and aiding in the rational design of synthetic routes.

Computational Methodologies

The primary computational approach for investigating the electronic structure and reactivity of 3-Chloro-1H-pyrrole and related compounds is Density Functional Theory (DFT).[1] A commonly used functional and basis set combination for such studies is the B3LYP functional with the 6-311++G** basis set.[2] This level of theory has been shown to provide reliable results for the energetics and electronic properties of chloropyrroles.[2]

Key Computational Protocols:

-

Geometry Optimization: The first step in any computational analysis is to determine the lowest energy structure of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is located.

-

Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Calculation of Reactivity Descriptors: Once the optimized geometry is obtained, various electronic properties and reactivity descriptors can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively.[1]

-

Global Reactivity Descriptors: These descriptors, derived from conceptual DFT, provide a general overview of a molecule's reactivity. Key descriptors include:

-

Chemical Potential (μ): Related to the escaping tendency of electrons.

-

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

-

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.[3]

-

-

Local Reactivity Descriptors (Fukui Functions): These functions indicate the most likely sites for electrophilic, nucleophilic, and radical attack within a molecule.[3]

-

Quantitative Reactivity Data

Theoretical calculations provide valuable quantitative data that can be used to compare the reactivity of different molecules and predict reaction outcomes. The following tables summarize key computational data for chloropyrroles from the literature.

Table 1: Energetics of Chloro- and Fluoropyrroles (Calculated with B3LYP/6–311++G method)**[2]

| Compound | Relative Energy (ΔE) (kcal/mol) | Relative Energy including ZPE (ΔE₀) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) |

| Pyrrole | 0.00 | 0.00 | 0.00 |

| 2-Chloropyrrole | 0.00 | 0.00 | 0.00 |

| 3-Chloropyrrole | 0.51 | 0.45 | 0.48 |

Note: Relative energies are calculated with respect to the most stable isomer in each category.

Table 2: Global Reactivity Descriptors for Pyrrole and Chloropyrroles [2]

| Compound | Hardness (η) (au) | Chemical Potential (μ) (au) | Electrophilicity Index (ω) (au) |

| Pyrrole | 0.198 | -0.129 | 0.042 |

| 2-Chloropyrrole | 0.187 | -0.144 | 0.055 |

| 3-Chloropyrrole | 0.186 | -0.145 | 0.056 |

| 2,5-Dichloropyrrole | 0.178 | -0.158 | 0.070 |

| 2,3,5-Trichloropyrrole | 0.171 | -0.170 | 0.084 |

| 2,3,4,5-Tetrachloropyrrole | 0.160 | -0.184 | 0.106 |

Table 3: Example HOMO-LUMO Analysis for a Substituted Pyrrole [1]

| Parameter | Energy (eV) | Significance |

| E(HOMO) | -6.76 | Represents the electron-donating ability of the molecule. |

| E(LUMO) | -2.33 | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.43 | Related to the chemical reactivity and stability of the molecule. |

Predicted Reactivity and Reaction Mechanisms

The theoretical data provides a solid foundation for predicting the reactivity of 3-Chloro-1H-pyrrole in various chemical transformations.

Electrophilic Aromatic Substitution

Pyrrole itself undergoes preferential electrophilic substitution at the C-2 (α) position due to the greater stabilization of the cationic intermediate.[1] The presence of the electron-withdrawing chloro group at the C-3 position is expected to deactivate the ring towards electrophilic attack to some extent. However, the α-positions (C-2 and C-5) are still predicted to be the most reactive sites. The logical workflow for predicting the regioselectivity of electrophilic attack is outlined below.

Caption: Predicting the regioselectivity of electrophilic substitution.

Nucleophilic Substitution

The chlorine atom at the C-3 position can act as a leaving group in nucleophilic substitution reactions.[1] This allows for the introduction of a variety of nucleophiles, such as amines and thiols, at this position, opening up avenues for the synthesis of diverse 3-substituted pyrrole derivatives.[1]

Caption: Generalized mechanism for nucleophilic substitution.

N-H Acidity and N-Functionalization

The N-H proton of the pyrrole ring is acidic and can be deprotonated by a suitable base.[1] This allows for subsequent N-alkylation or N-acylation reactions, providing a straightforward method for modifying the pyrrole nitrogen.

Experimental Protocols

While this guide focuses on theoretical studies, the synthesis of functionalized 3-chloro-1H-pyrrole derivatives is a key aspect of its chemistry. Below is an example of a reported experimental protocol for the synthesis of related compounds.

Synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-diones: [4]

-

To a solution of 3,4-dichloro-1H-pyrrole-2,5-diones (10 mmol) in 50 cm³ of ethanol, add the appropriate primary amine (20 mmol) with stirring.

-

Heat the reaction mixture at a temperature of 50–80 °C and continue stirring for 2 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After the reaction is complete, evaporate the solvent under reduced pressure (in vacuo).

-

Filter the resulting product, wash it with ethanol, and then with a small amount of ice water.

This protocol demonstrates a practical application of the reactivity of the chloro-substituted pyrrole core in the synthesis of compounds with potential biological activity.

Conclusion

Theoretical studies provide a powerful lens through which to understand and predict the reactivity of 3-Chloro-1H-pyrrole. The computational data on its electronic structure and reactivity indices, combined with an understanding of fundamental reaction mechanisms, offers a robust framework for guiding the synthesis of novel and complex pyrrole derivatives. This in-depth technical guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, facilitating the rational design of experiments and the efficient exploration of the chemical space surrounding this versatile heterocyclic scaffold.

References

- 1. 3-Chloro-1H-pyrrole | 69624-11-9 | Benchchem [benchchem.com]

- 2. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Patterns of 3-Chloro-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution patterns of 3-chloro-1H-pyrrole. The presence of a chloro substituent on the pyrrole ring significantly influences its reactivity and the regioselectivity of electrophilic attack. This document details the underlying electronic effects, predictable substitution patterns, and provides experimental insights into key reactions, serving as a vital resource for the synthesis of complex heterocyclic molecules in pharmaceutical and materials science research.

Core Principles: Electronic Effects of the 3-Chloro Substituent

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms. In an unsubstituted pyrrole, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the greater stabilization of the resulting cationic intermediate (the arenium ion) through resonance.

The introduction of a chlorine atom at the 3-position introduces competing electronic effects:

-

Inductive Effect (-I): Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect. This effect deactivates the entire pyrrole ring towards electrophilic attack, making reactions generally slower compared to the parent pyrrole.

-

Resonance Effect (+M): The chlorine atom possesses lone pairs of electrons that can be donated to the aromatic system through resonance. This mesomeric effect increases electron density, particularly at the positions ortho and para to the substituent.

In the case of 3-chloro-1H-pyrrole, the inductive deactivation is the dominant factor in terms of overall reactivity. However, the resonance effect plays a crucial role in directing the incoming electrophile. The chloro group, being a deactivating but ortho, para-directing substituent, is expected to direct electrophiles to the C2, C4, and C5 positions.

Based on the general principles of electrophilic aromatic substitution, the expected order of reactivity for the available positions in 3-chloro-1H-pyrrole is: C5 > C2 > C4 . The C5 and C2 positions are alpha to the nitrogen and are therefore inherently more reactive in pyrroles. The C5 position is generally favored over the C2 position due to reduced steric hindrance from the adjacent chloro group. The C4 position is the least favored as it is beta to the nitrogen and meta to the chloro substituent.

Key Electrophilic Substitution Reactions

While specific literature on the comprehensive electrophilic substitution of 3-chloro-1H-pyrrole is limited, valuable insights can be drawn from studies on similarly substituted pyrroles, such as 3-benzoylpyrroles. Research has shown that the halogenation of 3-benzoylpyrroles leads exclusively to 2,4-disubstituted products, indicating a strong directing effect of the 3-substituent to these positions.

Halogenation

Halogenation of 3-chloro-1H-pyrrole is anticipated to proceed with high regioselectivity.

Predicted Substitution Pattern: Based on the directing effect of the 3-chloro group, halogenation is expected to occur primarily at the C5 position, followed by the C2 position, and to a lesser extent at the C4 position. Polysubstitution is also possible under forcing conditions.

Experimental Protocol (General): A solution of 3-chloro-1H-pyrrole in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride) is treated with a halogenating agent (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or elemental bromine/iodine) at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate (to quench excess halogen) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data:

| Reaction | Reagent | Product(s) | Yield | Reference |

| Chlorination of 3-benzoylpyrrole | Cl₂ | 2,4-dichloro-3-benzoylpyrrole | Not specified | [1] |

| Iodination of 3-benzoylpyrrole | I₂ | 2,4-diiodo-3-benzoylpyrrole | Not specified | [1] |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.

Predicted Substitution Pattern: Formylation of 3-chloro-1H-pyrrole is expected to occur at the C5 position, which is the most activated and sterically accessible alpha-position.

Experimental Protocol (General): The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF). The 3-chloro-1H-pyrrole is then added to the freshly prepared reagent, and the reaction mixture is stirred at a temperature typically ranging from 0 °C to room temperature. The reaction is subsequently quenched by pouring it onto crushed ice and neutralizing with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography or recrystallization.

Nitration

Nitration of the highly reactive pyrrole ring requires mild conditions to avoid polymerization and degradation.

Predicted Substitution Pattern: Nitration of 3-chloro-1H-pyrrole is predicted to yield primarily the 5-nitro-3-chloro-1H-pyrrole.

Experimental Protocol (General): A solution of 3-chloro-1H-pyrrole in a solvent like acetic anhydride is cooled to a low temperature (e.g., -10 °C to 0 °C). A mild nitrating agent, such as nitric acid in acetic anhydride, is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a short period before being quenched with ice-water. The product is then collected by filtration or extraction and purified.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring. Due to the high reactivity of pyrroles, this reaction can often be carried out under milder conditions than those required for less reactive aromatic compounds.

Predicted Substitution Pattern: Acylation is expected to occur preferentially at the C5 position of 3-chloro-1H-pyrrole.

Experimental Protocol (General): To a solution of 3-chloro-1H-pyrrole and an acylating agent (e.g., an acid chloride or anhydride) in an inert solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride) is added portion-wise at a low temperature. The reaction is stirred until completion and then quenched with ice-water. The product is extracted, and the organic phase is washed, dried, and concentrated. The crude product is purified by chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the logical relationships in the electrophilic substitution of 3-chloro-1H-pyrrole.

Caption: General mechanism of electrophilic substitution on 3-chloro-1H-pyrrole.

References

Nucleophilic Substitution on 3-Chloro-1H-pyrrole: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of nucleophilic substitution reactions on the 3-chloro-1H-pyrrole core, a scaffold of significant interest in medicinal chemistry and materials science. The document elucidates the theoretical underpinnings of pyrrole reactivity, detailing the challenges and strategies for effecting nucleophilic substitution on this electron-rich heterocyclic system. A comprehensive review of current literature is presented, with a focus on reaction methodologies, including classical and transition-metal-catalyzed approaches. Quantitative data from key studies are summarized in tabular format for comparative analysis. Detailed experimental protocols for representative transformations are provided to facilitate practical application. Furthermore, the guide explores the relevance of 3-substituted pyrrole derivatives in drug discovery, particularly as kinase inhibitors, and illustrates their interaction with relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel pyrrole-based compounds.

Introduction: The Pyrrole Scaffold and the Challenge of Nucleophilic Substitution

The 1H-pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties, characterized by a π-excessive system, render it highly susceptible to electrophilic attack, typically at the C2 position. Conversely, nucleophilic aromatic substitution (SNAr) on the pyrrole ring is inherently challenging due to the electron-rich nature of the ring, which repels incoming nucleophiles.

The introduction of a halogen atom, such as chlorine at the 3-position, offers a handle for functionalization via nucleophilic substitution. However, the reactivity of 3-chloro-1H-pyrrole towards nucleophiles remains modest compared to more electron-deficient heteroaromatic systems like pyridine. This guide explores the nuances of nucleophilic substitution on this specific scaffold, providing a theoretical framework and practical guidance for synthetic chemists.

Theoretical Considerations: Reactivity of the 3-Chloro-1H-pyrrole Ring

Computational studies shed light on the electronic structure and reactivity of chloropyrroles. The stability of 3-chloropyrrole is comparable to that of 2-chloropyrrole, with only a small energy difference between the two isomers.[1] The presence of the chlorine atom introduces a slight polarization of the C-Cl bond, creating a localized electrophilic center at the C3 carbon.

However, analysis of the multiphilic descriptor (Δωk) for chloropyrroles indicates that the chlorine atom itself is more prone to electrophilic attack rather than nucleophilic attack, with the exception of the fully substituted 2,3,4,5-tetrachloropyrrole.[1] This suggests that direct displacement of the chloride ion via a classical SNAr mechanism, involving the formation of a Meisenheimer-like intermediate, is likely to be a high-energy process.

The logical workflow for considering nucleophilic substitution on 3-chloro-1H-pyrrole is outlined below:

Caption: Logical workflow for nucleophilic substitution on 3-chloro-1H-pyrrole.

Nucleophilic Substitution Reactions at the C3-Position

The literature on direct nucleophilic substitution on the parent 3-chloro-1H-pyrrole is limited. However, studies on related, more activated pyrrole systems, and the application of modern cross-coupling methodologies provide valuable insights and viable synthetic routes.

Substitution with N-Nucleophiles

The formation of a C-N bond at the C3 position of the pyrrole ring is a key transformation for the synthesis of biologically active molecules.

Direct displacement of the chloride with amine nucleophiles generally requires harsh reaction conditions and is often low-yielding. An example is the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-diones from 3,4-dichloro-1H-pyrrole-2,5-diones. The presence of two electron-withdrawing carbonyl groups in the pyrrole ring activates the system towards nucleophilic attack.

Table 1: Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-diones

| Entry | R¹ | R² | Nucleophile | Yield (%) |

| 1 | H | H | Aniline | 75 |

| 2 | H | H | 4-Methylaniline | 78 |

| 3 | CH₃ | H | Aniline | 72 |

| 4 | CH₃ | H | 4-Methylaniline | 80 |

Experimental Protocol: General Procedure for the Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-diones

To a solution of the respective 3,4-dichloro-1H-pyrrole-2,5-dione (10 mmol) in 50 cm³ of ethanol, the appropriate primary amine (20 mmol) is added with stirring. The reaction mixture is heated to 50–80 °C and stirred for 2 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated in vacuo. The resulting solid is filtered off, washed with ethanol and a small amount of ice water to afford the pure product.

For less activated systems like 3-chloro-1H-pyrrole, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are the method of choice. These reactions proceed under milder conditions and tolerate a wider range of functional groups. While specific examples for 3-chloro-1H-pyrrole are not abundant in the cited literature, the successful amination of other heteroaryl chlorides, including indoles, provides a strong basis for its application. The general catalytic cycle is depicted below.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Table 2: Representative Conditions for Palladium-Catalyzed Amination of Heteroaryl Chlorides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 |

Experimental Protocol: General Procedure for Palladium-Catalyzed Amination

To a dried reaction vessel, the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) are added. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). The solvent (e.g., toluene), 3-chloro-1H-pyrrole (1.0 equiv.), and the amine (1.2 equiv.) are then added. The reaction mixture is heated to the specified temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Substitution with O- and S-Nucleophiles

The introduction of oxygen and sulfur functionalities at the C3 position of the pyrrole ring can also be achieved, though direct SNAr reactions are challenging.

A study on the oxidation of alkylpyrroles in the presence of nucleophiles demonstrated that 2-mercaptoethanol can substitute at the 3-position.[2] While this reaction does not start from 3-chloropyrrole, it indicates that the C3 position is susceptible to attack by sulfur nucleophiles under specific conditions.

Copper-catalyzed Ullmann-type reactions are a classical method for forming C-O and C-S bonds with aryl halides. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for certain substrates.

Table 3: General Conditions for Ullmann Condensation

| Copper Source | Ligand (optional) | Base | Solvent | Temperature (°C) |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF or Pyridine | 120-160 |

| Cu₂O | None | Cs₂CO₃ | NMP | 150-180 |

Experimental Protocol: General Procedure for Copper-Catalyzed O- or S-Arylation

A mixture of 3-chloro-1H-pyrrole (1.0 equiv.), the alcohol or thiol (1.2-1.5 equiv.), the copper catalyst (e.g., CuI, 10-20 mol%), a ligand if required (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a high-boiling solvent (e.g., DMF or NMP) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Relevance in Drug Development: Pyrrole Derivatives as Kinase Inhibitors

Substituted pyrroles are a prominent structural motif in a variety of pharmacologically active compounds. Of particular interest to drug development professionals is their role as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, binding to the ATP-binding pocket of the enzyme. The pyrrole scaffold, appropriately substituted, can serve this function effectively. For instance, 3-amino-substituted pyrroles can form key hydrogen bond interactions with the hinge region of the kinase active site.

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream MAPK/ERK pathway, a common target for cancer therapeutics. Pyrrole-based inhibitors can block this pathway by competing with ATP for binding to the kinase domain of the RTK or downstream kinases like MEK or ERK.

Caption: Simplified MAPK/ERK signaling pathway and a potential point of intervention for a pyrrole-based kinase inhibitor.

The development of potent and selective kinase inhibitors often involves the synthesis of libraries of substituted pyrroles to explore the structure-activity relationship (SAR). The synthetic methodologies outlined in this guide provide a foundation for accessing such libraries, starting from the versatile 3-chloro-1H-pyrrole intermediate.

Conclusion

Nucleophilic substitution on 3-chloro-1H-pyrrole presents a synthetic challenge due to the inherent electron-rich nature of the pyrrole ring. While direct SNAr reactions are feasible on activated pyrrole systems, transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed amination and copper-catalyzed O- and S-arylations, offer more general and milder routes to a diverse range of 3-substituted pyrroles. These methodologies are crucial for the synthesis of novel compounds with potential applications in drug discovery, most notably as kinase inhibitors. This guide provides a comprehensive overview of the theoretical and practical aspects of these transformations, serving as a valuable resource for chemists in both academic and industrial research settings.

References

Stability and Degradation of 3-Chloro-1H-pyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists specifically for the stability and degradation of 3-Chloro-1H-pyrrole. This guide provides a comprehensive overview based on the known chemistry of pyrroles, halogenated aromatic compounds, and general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH).

Introduction

3-Chloro-1H-pyrrole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of a chlorine atom on the pyrrole ring influences its electronic properties and reactivity, making a thorough understanding of its stability and degradation crucial for drug development, formulation, and storage.

This technical guide summarizes the theoretical stability of 3-Chloro-1H-pyrrole, outlines potential degradation pathways under various stress conditions, and provides generalized experimental protocols for conducting forced degradation studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Chloro-1H-pyrrole is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.

| Property | Value |

| Molecular Formula | C₄H₄ClN |

| Molecular Weight | 101.53 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

| CAS Number | 69624-11-9 |

Table 1: Chemical and Physical Properties of 3-Chloro-1H-pyrrole.

Theoretical Stability

Computational studies on chloropyrrole isomers have provided insights into their relative stabilities. Theoretical calculations suggest that 3-Chloro-1H-pyrrole is thermodynamically more stable than its 2-chloro isomer. This difference in stability can be attributed to the electronic effects of the chlorine substituent on the pyrrole ring. However, it is important to note that this is based on theoretical data and requires experimental verification.

Potential Degradation Pathways

Based on the chemical structure of 3-Chloro-1H-pyrrole, several degradation pathways can be anticipated under forced degradation conditions. These include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Under acidic or basic conditions, 3-Chloro-1H-pyrrole may undergo hydrolysis. The electron-rich pyrrole ring can be susceptible to acid-catalyzed polymerization. Under basic conditions, nucleophilic substitution of the chlorine atom by a hydroxyl group to form 3-hydroxy-1H-pyrrole is a plausible degradation pathway.

dot

Caption: Plausible Hydrolytic Degradation Pathways.

Oxidative Degradation

Oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation products. The pyrrole ring is susceptible to oxidation, which can result in ring-opening or the formation of N-oxides or hydroxylated species. The chlorine atom may also be susceptible to oxidative removal.

dot

Caption: General Oxidative Degradation Pathway.

Photodegradation

Exposure to UV or visible light can induce photodegradation of 3-Chloro-1H-pyrrole. The energy from light can lead to homolytic cleavage of the C-Cl bond, generating radical intermediates. These radicals can then participate in a variety of reactions, including polymerization or reaction with other molecules in the matrix.

dot

Caption: General Photodegradation Pathway.

Experimental Protocols for Forced Degradation Studies

The following are generalized experimental protocols for conducting forced degradation studies on 3-Chloro-1H-pyrrole, based on ICH guidelines.[1] These protocols should be optimized for the specific analytical method being used.

dot

Caption: General Experimental Workflow for Forced Degradation.

General Sample Preparation

A stock solution of 3-Chloro-1H-pyrrole of a known concentration (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile or methanol. This stock solution will be used for all stress conditions.

Hydrolytic Degradation

-

Acidic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M or 1 M hydrochloric acid. The mixture should be heated (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Samples should be withdrawn at various time points, neutralized with a suitable base (e.g., 0.1 M or 1 M sodium hydroxide), and diluted to the appropriate concentration for analysis.

-

Basic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M or 1 M sodium hydroxide. The mixture should be kept at room temperature or heated (e.g., at 60°C) for a specified period. Samples should be withdrawn at various time points, neutralized with a suitable acid (e.g., 0.1 M or 1 M hydrochloric acid), and diluted for analysis.

-

Neutral Conditions: To an aliquot of the stock solution, add an equal volume of water. The mixture should be heated (e.g., at 60°C) for a specified period, and samples should be withdrawn and diluted for analysis.

Oxidative Degradation

To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% or 30%). The mixture should be kept at room temperature for a specified period. Samples should be withdrawn at various time points and diluted for analysis.

Thermal Degradation

A solid sample of 3-Chloro-1H-pyrrole should be placed in a controlled temperature chamber (e.g., at 60°C, 80°C) for a specified period. A solution of the compound should also be subjected to thermal stress. Samples should be withdrawn at various time points, dissolved or diluted in a suitable solvent, and analyzed.

Photodegradation

A solid sample and a solution of 3-Chloro-1H-pyrrole should be exposed to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Control samples should be kept in the dark under the same conditions. After the exposure period, the samples should be prepared for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.

Table 2: General UPLC-MS Method Parameters.

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from low to high organic phase |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| PDA Wavelength | Scanned over a wide range (e.g., 200-400 nm) |

| MS Detector | Electrospray Ionization (ESI) in both positive and negative modes |

Data Presentation and Interpretation

Quantitative data from forced degradation studies should be summarized in a table to facilitate comparison of the degradation under different stress conditions.

Table 3: Example of a Summary Table for Forced Degradation Data.

| Stress Condition | Time (hours) | Assay of 3-Chloro-1H-pyrrole (%) | Major Degradation Products (RT, m/z) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 2 | |||

| 8 | ||||

| 24 | ||||

| 0.1 M NaOH, RT | 2 | |||

| 8 | ||||

| 24 | ||||

| 3% H₂O₂, RT | 2 | |||

| 8 | ||||

| 24 | ||||

| Thermal, 80°C (Solid) | 24 | |||

| Photolytic (Solid) | - |

The data should be interpreted to determine the intrinsic stability of 3-Chloro-1H-pyrrole and to identify the critical factors that can lead to its degradation. Mass balance should be calculated to ensure that all degradation products are accounted for.

Conclusion

While specific experimental data on the stability and degradation of 3-Chloro-1H-pyrrole is limited, this guide provides a framework for researchers and drug development professionals to approach its stability assessment. Based on its chemical structure, 3-Chloro-1H-pyrrole is likely susceptible to degradation under hydrolytic, oxidative, and photolytic conditions. The provided generalized experimental protocols, based on ICH guidelines, offer a starting point for conducting forced degradation studies to elucidate its degradation pathways and identify potential degradation products. The development of a robust, stability-indicating analytical method is paramount for obtaining reliable data. Further experimental studies are necessary to fully characterize the stability profile of this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-1H-pyrrole from Pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective synthesis of 3-chloro-1H-pyrrole from the parent pyrrole heterocycle is a significant challenge in synthetic organic chemistry. Direct electrophilic chlorination of pyrrole preferentially occurs at the electron-rich C2 and C5 positions, often leading to a mixture of polychlorinated products and low yields of the desired C3 isomer. This document provides detailed application notes and protocols for various strategies to achieve the synthesis of 3-chloro-1H-pyrrole, focusing on methods that offer improved regioselectivity. The protocols discussed include indirect methods such as the use of a directing and protecting group on the pyrrole nitrogen, the acid-catalyzed rearrangement of an N-chloro intermediate, and a debrominative chlorination approach.

Introduction

Pyrrole and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and materials. The introduction of a halogen atom, such as chlorine, onto the pyrrole ring can significantly modulate the biological activity and physicochemical properties of these molecules, making halogenated pyrroles valuable building blocks in drug discovery and development. However, the inherent reactivity of the pyrrole ring makes the regioselective introduction of a single chlorine atom at the C3 position a non-trivial synthetic task.

This application note outlines and compares several methodologies to overcome the challenges of direct C3 chlorination of pyrrole. The advantages and disadvantages of each approach are discussed, and detailed experimental protocols are provided to enable researchers to select and implement the most suitable method for their specific needs.

Challenges in Direct C3 Chlorination of Pyrrole